molecular formula C19H23Si2 B14508554 CID 78065072

CID 78065072

Cat. No.: B14508554
M. Wt: 307.6 g/mol
InChI Key: JRDKRUJXDYNLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78065072 is a unique compound identifier within the PubChem database, a globally recognized repository for chemical compounds managed by the National Center for Biotechnology Information (NCBI). For instance, analogous compounds in (e.g., hibiscus acid CID: 6481826) are annotated with structural diagrams and bioactivity data sourced from PubChem .

To fully characterize this compound, researchers should consult its PubChem entry directly, which would provide:

  • Structural Information: A 2D/3D representation of the molecule, including functional groups and stereochemistry.
  • Physicochemical Properties: Metrics such as topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and lipophilicity (logP), similar to the data provided for CAS No. 1046861-20-4 in .
  • Bioactivity Data: If available, pharmacological parameters like IC50, EC50, or toxicity profiles.

Properties

Molecular Formula

C19H23Si2

Molecular Weight

307.6 g/mol

InChI

InChI=1S/C19H23Si2/c1-4-21(17-11-16-20(2)3,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h4-15,17H,1,16H2,2-3H3

InChI Key

JRDKRUJXDYNLNA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 78065072 is absent in the provided evidence, a comparative framework can be established using methodologies from the cited studies. Below is a generalized approach for comparing this compound with structurally or functionally related compounds:

Structural and Physicochemical Comparison

Using PubChem’s "Similar Compounds" tool, compounds with structural homology to this compound can be identified. For example, lists boronic acid derivatives with similarity scores ranging from 0.71 to 0.87 based on molecular fingerprints . Key comparison parameters include:

Parameter This compound Analog 1 (e.g., CID X) Analog 2 (e.g., CID Y)
Molecular Weight To be retrieved 235.27 (Example from CID 53216313) Varies by analog
LogP (Partition Coefficient) To be retrieved 2.15 (XLOGP3) Varies by analog
Solubility (mg/mL) To be retrieved 0.24 (ESOL model) Varies by analog
Bioavailability Score To be retrieved 0.55 Varies by analog

Functional and Pharmacological Comparison

If this compound has reported bioactivity, its efficacy and mechanism can be contrasted with analogs. For example:

  • Target Affinity : Compare binding affinity (e.g., IC50) for shared biological targets.
  • Metabolic Stability: Assess cytochrome P450 inhibition (e.g., notes "CYP enzyme inhibitor: No" for CAS 1046861-20-4) .
  • Therapeutic Indications : Analogous to and , which compare interventions for chemotherapy-induced diarrhea (CID) .

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